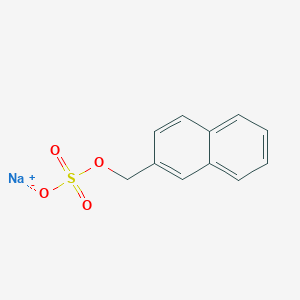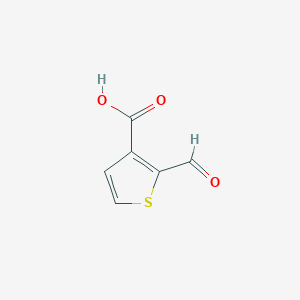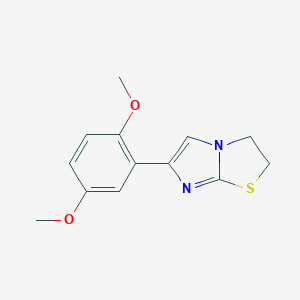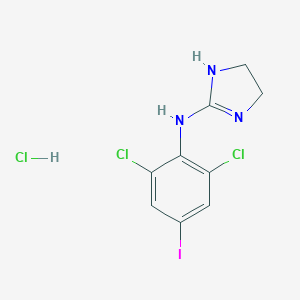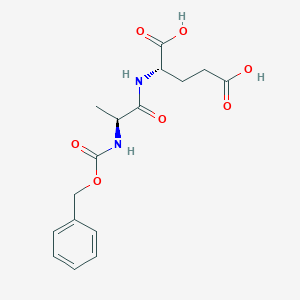
Z-Ala-Glu
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Z-Ala-Glu involves a series of chemical reactions starting from basic amino acids. A notable approach for the synthesis of Ala-Glu mimetics involves bioisosteric replacement with a 1,2,4-oxadiazole ring system, offering a method for integrating these non-natural dipeptides into biologically relevant peptides starting from D-glutamic acid under mild reaction conditions (Ž. Jakopin, 2015).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. Studies have shown that the structure of peptides like this compound can be significantly diversified, especially when considering the synthesis and structural analysis of polypeptides with repeating sequences that include Ala and Glu, suggesting the importance of molecular configuration and sequence in determining the physical and chemical properties of such peptides (Janakramana Ramachandran et al., 1971).
Chemical Reactions and Properties
Chemical reactions involving this compound, such as its enzymatic transformations, play a pivotal role in its biological functions. The glutamic acid-specific endopeptidase has been investigated for its role in the synthesis of Glu-Xaa peptide bonds, highlighting the enzyme's capacity to catalyze the aminolysis of peptide esters, including those related to this compound, underlining the chemical versatility and reactivity of this peptide (V. Rolland-Fulcrand & K. Breddam, 1993).
Physical Properties Analysis
The physical properties of this compound, such as solubility and phase behavior, are influenced by its molecular structure. Spectroscopic techniques like infrared linear dichroism and ultraviolet circular dichroism spectroscopy have been used to distinguish different conformational forms of sequential polypeptides containing Glu and Ala, indicating the impact of molecular structure on the peptide's physical properties (W. B. Rippon et al., 1973).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other molecules, are of significant interest. Research on glutamyl-tRNA synthetase, involved in chlorophyll biosynthesis, demonstrates the chemical interactions and processes that underlie the synthesis of peptides like this compound and their role in broader biological pathways (Tien-En Chang et al., 1990).
Applications De Recherche Scientifique
Rôle dans la régulation de la croissance des plantes
Le Z-Ala-Glu joue un rôle important dans la régulation de la croissance des plantes. C'est un précurseur de tous les tétrapyrroles tels que la chlorophylle, l'hème et la sirohéme chez les plantes supérieures . L'application exogène de this compound s'est avérée améliorer la croissance des plantes en cas de stress abiotique . Il peut améliorer les processus physiologiques et biochimiques clés dans les plantes, tels que la photosynthèse, l'absorption des nutriments, les caractéristiques antioxydantes et l'équilibre osmotique .
Atténuation des stress abiotiques chez les plantes
Le this compound est utilisé pour atténuer divers stress abiotiques chez les plantes, tels que la sécheresse, la salinité, la chaleur et le froid . Il est utilisé comme une petite molécule de signalisation pour améliorer la résistance des plantes à ces stress .
Biosynthèse de courts oligopeptides
Le this compound est utilisé dans la biosynthèse de courts oligopeptides . Cette stratégie de biosynthèse offre une meilleure rentabilité et un meilleur respect de l'environnement que la synthèse peptidique en phase solide conventionnelle et la synthèse chimio-enzymatique .
Production de peptides souhaités par génie métabolique
Le this compound peut être utilisé pour produire des peptides souhaités par génie métabolique . Cette nouvelle méthode enzymatique permet la production de composants contenant des liaisons amides structurellement diverses .
Livraison intracellulaire de macromolécules
Le this compound peut être utilisé pour la livraison intracellulaire de macromolécules
Orientations Futures
Mécanisme D'action
Target of Action
Z-Ala-Glu, also known as this compound-OH, is a short peptide that has been shown to have significant physiological effects . The primary targets of this compound are likely to be the peptidoglycan structures in bacterial cell walls . Peptidoglycan is a large polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane and is vital for the bacterial cell cycle .
Mode of Action
It’s suggested that these peptides inhibit their targets by forming multiple bonds and engaging in hydrophobic interactions with residues in the active site pockets . This interaction could potentially disrupt the normal function of the peptidoglycan structures, thereby inhibiting bacterial growth .
Biochemical Pathways
This compound may be involved in the biosynthesis of 5-aminolevulinic acid (ALA) . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .
Pharmacokinetics
Such peptides get to the blood plasma and then to various tissues and organs . This suggests that this compound may have good bioavailability.
Result of Action
It’s suggested that short peptides like this compound can permeate through the cytoplasmic membrane into the nucleus and nucleolus of a cell, where they can bind to dna and regulate gene expression epigenetically .
Analyse Biochimique
Biochemical Properties
Z-Ala-Glu participates in biochemical reactions involving the decarboxylation of alanine and serine . The enzymes Alanine Decarboxylase (AlaDC) and Serine Decarboxylase (SDC) catalyze these reactions . The biochemical properties of this compound might offer reference for theanine industrial production .
Cellular Effects
For instance, glycine is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKBDALNFZTOV-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426330 | |
| Record name | Z-Ala-Glu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102601-36-5 | |
| Record name | Z-Ala-Glu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Z-Ala-Glu a useful compound in peptide synthesis?
A1: this compound serves as a valuable building block in peptide synthesis due to its ability to act as a substrate for certain enzymes. Research highlights the use of a glutamic acid specific endopeptidase from Bacillus licheniformis, a serine protease, for synthesizing Glu-Xaa peptide bonds. [] This enzyme efficiently catalyzes the aminolysis of Z-Glu-OBzl (a precursor to this compound) with various nucleophiles (amino acid amides, esters, dipeptides, and tripeptides) to form Z-Glu-Xaa peptides. []
Q2: Can you provide an example of this compound's application in synthesizing longer peptides?
A2: One study successfully employed this compound in the synthesis of this compound-Val-NH2. This tripeptide was synthesized with a high yield (80%) through the condensation reaction of this compound-OH and H-Val-NH2, catalyzed by the glutamic acid specific endopeptidase from Bacillus licheniformis. [] This exemplifies the enzyme's capability to utilize this compound as a substrate for creating longer peptide chains.
Q3: Does the choice of nucleophile impact the enzyme's activity in these reactions?
A3: While the glutamic acid specific endopeptidase from Bacillus licheniformis generally exhibits broad substrate specificity, research indicates that H-Pro-NH2 is not a suitable nucleophile for this enzyme. [] This suggests that the enzyme's activity and efficiency can be influenced by the specific nucleophile employed in the reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





